molecular formula C12H8ClN3 B3037734 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine CAS No. 56921-86-9

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B3037734
CAS No.: 56921-86-9
M. Wt: 229.66 g/mol
InChI Key: MNORHLFOJIFIDA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a 4-chlorophenyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the imidazo[1,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol, acetic acid, or dichloromethane .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines with various functional groups .

Scientific Research Applications

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine
  • 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
  • 2-Phenylimidazo[1,2-a]pyrimidine

These compounds share the imidazo[1,2-a]pyrimidine core but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its diverse chemical reactivity and biological activities make it a valuable compound for research and industrial applications

Properties

IUPAC Name

2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNORHLFOJIFIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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